Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate
Description
Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate (CAS: 7081-44-9), commonly known as Cloxacillin Sodium Hydrate, is a semi-synthetic β-lactam antibiotic belonging to the penicillin class. Its molecular formula is C₁₉H₁₇ClN₃NaO₅S·H₂O, with a molecular weight of 475.88 g/mol .
Properties
IUPAC Name |
sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUWTKOTPIUBRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN3NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cloxacillin is synthesized from 6-aminopenicillanic acid, a core structure shared by all penicillinsThe reaction conditions typically include the use of chlorinating agents and specific solvents to facilitate the reaction . Industrial production methods involve large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the desired side chains .
Chemical Reactions Analysis
Cloxacillin undergoes several types of chemical reactions, including:
Oxidation: Cloxacillin can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can modify the chlorinated phenyl group, although these are less common in clinical settings.
Scientific Research Applications
Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate, also known as Cloxacillin sodium monohydrate, is a semi-synthetic antibiotic in the penicillin class . It is effective against infections caused by beta-lactamase-producing staphylococci, which are resistant to other penicillins.
Scientific Research Applications
Cloxacillin has diverse applications in scientific research:
- Chemistry It serves as a model compound for studying beta-lactam antibiotics.
- Biology It is used in research to understand bacterial resistance mechanisms.
- Medicine It is used extensively in clinical trials to assess its effectiveness against resistant bacterial strains.
- Industry It is utilized in the development of new antibiotics and in quality control processes for pharmaceutical manufacturing.
Chemical Reactions
Cloxacillin can undergo oxidation, reduction, and substitution reactions.
- Oxidation Cloxacillin can be oxidized using reagents like hydrogen peroxide to form various metabolites.
- Reduction The chlorinated phenyl group can undergo reduction reactions, though these are less common in clinical settings.
- Substitution Substitution reactions can occur at the chlorinated phenyl group, leading to the creation of different derivatives.
Mechanism of Action
Cloxacillin exerts its antibacterial effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The large R chain of cloxacillin prevents beta-lactamases from binding, making it effective against beta-lactamase-producing staphylococci .
Comparison with Similar Compounds
Key Characteristics:
- Structure : Features a β-lactam ring fused to a thiazolidine ring, with a 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl side chain. This substituent confers resistance to penicillinase enzymes .
- Pharmacological Action : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus .
- Solubility: Freely soluble in water, methanol, and N,N-dimethylformamide; sparingly soluble in ethanol .
- Clinical Use : Primarily used for skin infections, osteomyelitis, and endocarditis caused by β-lactamase-resistant staphylococci .
Comparison with Structurally Similar β-Lactam Antibiotics
Cloxacillin Sodium Hydrate is part of the isoxazolyl penicillin subgroup, characterized by bulky side chains that confer β-lactamase resistance. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Isoxazolyl Penicillins
Key Findings from Comparative Studies:
β-Lactamase Resistance :
- Cloxacillin and Dicloxacillin exhibit superior resistance due to steric hindrance from their chlorine-substituted aryl groups, which block enzyme access to the β-lactam ring .
- Oxacillin, lacking chlorine substituents, shows reduced stability against certain β-lactamase variants .
Antibacterial Spectrum: Cloxacillin and Dicloxacillin are narrow-spectrum, targeting primarily β-lactamase-producing staphylococci. Dicloxacillin’s dual chlorine atoms enhance lipophilicity, improving tissue penetration . Amoxicillin, an aminopenicillin, lacks β-lactamase resistance but has broader activity against Gram-negative bacteria (e.g., E. coli, H. influenzae) due to its polar 4-hydroxyphenyl group .
Pharmacokinetics :
- Cloxacillin and Dicloxacillin have high oral bioavailability (~50–60%), whereas Nafcillin and Oxacillin are poorly absorbed orally and require parenteral administration .
- Amoxicillin achieves higher serum concentrations due to better absorption and stability in gastric acid .
Stability and Degradation :
- Cloxacillin is stable in acidic conditions, making it suitable for oral dosing. However, like other penicillins, it degrades in aqueous solutions over time, necessitating reconstitution before use .
- Nafcillin is prone to oxidative degradation, forming impurities under stress conditions (e.g., heat, light) .
Biological Activity
Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate, often referred to as a novel compound in medicinal chemistry, exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings and case studies.
Molecular Characteristics
The compound's IUPAC name highlights its complex structure, which includes:
- Molecular Formula : C19H20ClN3O4S
- Molar Mass : 423.89 g/mol
- CAS Number : 23620327
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O4S |
| Molar Mass | 423.89 g/mol |
| Solubility | Soluble in water |
| Appearance | White crystalline powder |
Antimicrobial Properties
Recent studies have demonstrated that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
-
Antibacterial Activity :
- The compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for certain strains .
- Comparative studies indicated that the compound outperformed traditional antibiotics such as tetracycline in specific assays .
- Antifungal Activity :
The biological activity of this compound is attributed to its ability to inhibit critical bacterial enzymes and disrupt cellular processes:
- DNA Gyrase Inhibition : Molecular docking studies revealed strong binding interactions with DNA gyrase, an essential enzyme for bacterial DNA replication. The compound forms multiple hydrogen bonds with key residues in the enzyme's active site, which is crucial for its antibacterial action .
- Lysophosphatidic Acid Receptor Antagonism : Similar compounds have demonstrated antagonistic activity towards lysophosphatidic acid receptors, which are implicated in various pathological conditions including cancer and inflammation .
Clinical Applications
- Case Study on Antibacterial Efficacy :
-
Combination Therapy :
- Research indicates that when used in combination with existing antibiotics, this compound enhances overall efficacy and reduces the likelihood of resistance development among pathogenic bacteria.
Safety Profile
Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses in animal models . Further studies are warranted to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
